molecular formula C6H12N4O2S B15310052 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B15310052
M. Wt: 204.25 g/mol
InChI Key: QMQCJMKXYXROBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1,2,4-triazole with 3-chloropropyl methyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazole
  • 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazole
  • 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-5-amine

Uniqueness

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N4O2S

Molecular Weight

204.25 g/mol

IUPAC Name

1-(3-methylsulfonylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H12N4O2S/c1-13(11,12)4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

InChI Key

QMQCJMKXYXROBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCN1C=NC(=N1)N

Origin of Product

United States

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